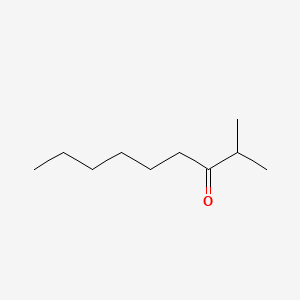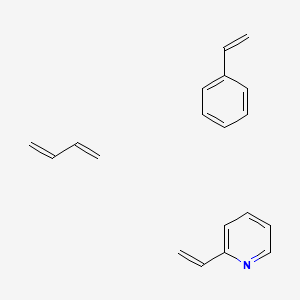
Buta-1,3-diene;2-ethenylpyridine;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buta-1,3-diene;2-ethenylpyridine;styrene is a complex polymer known for its high-temperature resistance and mechanical strength. This compound is often used in various industrial applications due to its robust properties .
准备方法
The synthesis of Buta-1,3-diene;2-ethenylpyridine;styrene typically involves the polymerization of 1,3-butadiene using catalysts such as cobalt (II) and nickel (II) complexes bearing pyridine-2-imidate ligands . The reaction conditions often include the use of ethylaluminum sesquichloride (EASC) as an activator, which helps in achieving high polymerization activity . Industrial production methods may involve the use of Ziegler–Natta catalysts based on (anilidomethyl)pyridine group (IV) complexes .
化学反应分析
Buta-1,3-diene;2-ethenylpyridine;styrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethylaluminum sesquichloride and other transition metal complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include high molecular weight polymers with specific structural properties .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-performance materials due to its stability and mechanical strength . Industrially, it is used in the production of automotive parts that require high-temperature resistance and mechanical durability .
作用机制
相似化合物的比较
Compared to other similar compounds, Buta-1,3-diene;2-ethenylpyridine;styrene stands out due to its high-temperature resistance and mechanical strength . Similar compounds include other polymers synthesized using cobalt and nickel complexes, such as those with pyridine-2-imidate ligands . These compounds may have different structural properties and applications depending on the specific ligands and reaction conditions used .
属性
CAS 编号 |
25053-48-9 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC 名称 |
buta-1,3-diene;2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2 |
InChI 键 |
QUEICCDHEFTIQD-UHFFFAOYSA-N |
SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
规范 SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


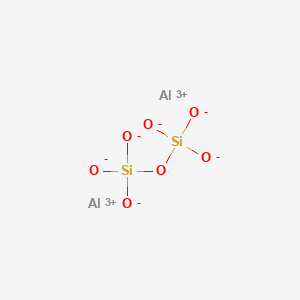
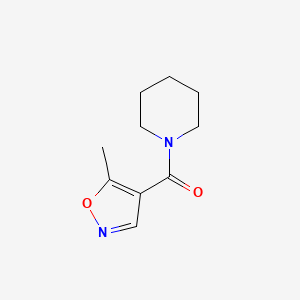
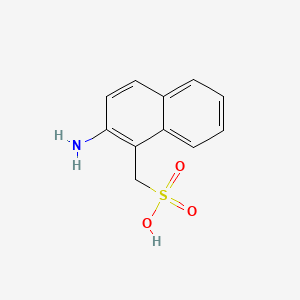
![12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1605730.png)
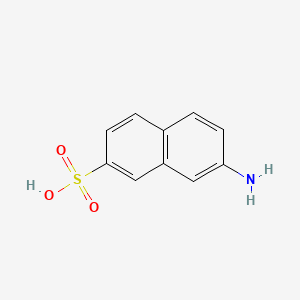
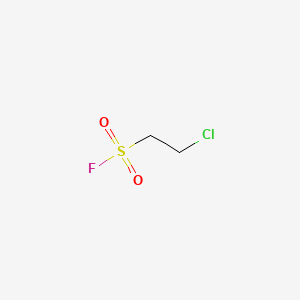
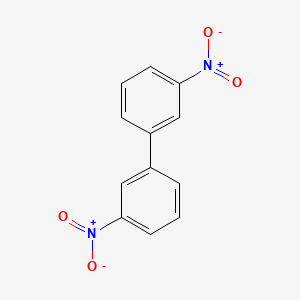
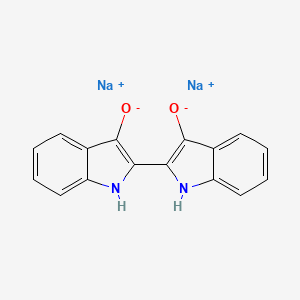
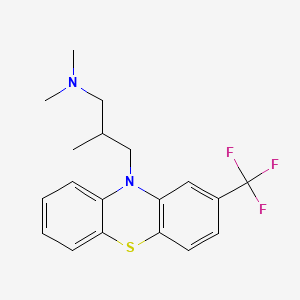
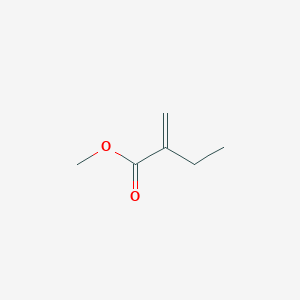
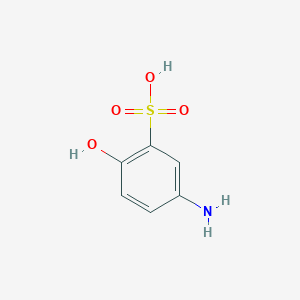

![4-Chloro-n-(7-oxo-7h-benzo[e]perimidin-6-yl)benzamide](/img/structure/B1605748.png)
